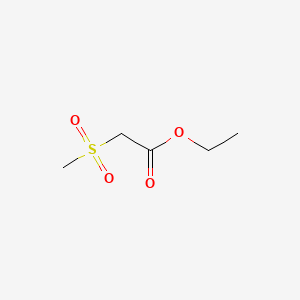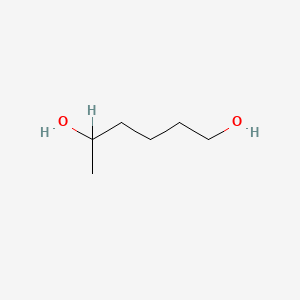
1-Ciano-ciclobutanocarboxilato de etilo
Descripción general
Descripción
Ethyl 1-cyanocyclobutanecarboxylate is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 .
Molecular Structure Analysis
The molecular structure of Ethyl 1-cyanocyclobutanecarboxylate consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 1-cyanocyclobutanecarboxylate is a colorless to yellow liquid . It is stored at room temperature .Aplicaciones Científicas De Investigación
Síntesis farmacéutica
El 1-Ciano-ciclobutanocarboxilato de etilo es un intermedio versátil en la síntesis farmacéutica. Su estructura permite la introducción del grupo ciano en moléculas complejas, que pueden transformarse posteriormente en una variedad de grupos funcionales esenciales para el desarrollo de fármacos . Este compuesto es particularmente útil en la síntesis de gamma-lactamas, que son estructuras centrales en muchos compuestos biológicamente activos.
Síntesis orgánica
En química orgánica, el this compound sirve como bloque de construcción para la síntesis de compuestos orgánicos más complejos. Se utiliza en reacciones de formación de enlaces carbono-carbono y puede actuar como precursor para la síntesis de compuestos cíclicos con aplicaciones potenciales en ciencia de materiales y química industrial .
Ciencia de los materiales
El grupo ciano del this compound puede interactuar con diversos materiales, alterando potencialmente sus propiedades. Esta interacción es valiosa en el desarrollo de nuevos materiales con características mejoradas, como una mayor estabilidad térmica o una mejor resistencia mecánica .
Química agrícola
Si bien no se han informado ampliamente aplicaciones directas en agricultura, el papel del this compound en la síntesis de agroquímicos es de interés. Podría utilizarse para crear compuestos novedosos que sirvan como pesticidas o herbicidas, contribuyendo al desarrollo de prácticas agrícolas más eficientes y respetuosas con el medio ambiente .
Investigación química
Este compuesto es significativo en la investigación química, donde se utiliza para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas. Su perfil de reactividad único lo convierte en un excelente candidato para explorar nuevas transformaciones químicas .
Aplicaciones industriales
El this compound tiene aplicaciones industriales potenciales, particularmente en la síntesis de productos químicos especiales. Su capacidad para formar diversos derivados lo convierte en un compuesto valioso en la producción de tintes, fragancias y otros productos químicos finos .
Química analítica
En química analítica, el this compound puede utilizarse como estándar o reactivo en diversas técnicas espectroscópicas y cromatográficas. Su estructura y propiedades bien definidas facilitan el análisis preciso de mezclas complejas .
Ciencia ambiental
Por último, no debe pasarse por alto el uso potencial del compuesto en la ciencia ambiental. Podría desempeñar un papel en la síntesis de compuestos diseñados para la remediación ambiental, como materiales que capturan contaminantes o catalizadores que degradan sustancias tóxicas .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1-cyanocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQDMAYKQBDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298268 | |
| Record name | ethyl 1-cyanocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28246-87-9 | |
| Record name | 28246-87-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 1-cyanocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-cyanocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)







